N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Inflammation Cancer Immunology

Research programs targeting ALOX15-driven inflammation or ferroptosis often stall due to lack of a validated, selective chemotype for SAR exploration. N-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 936323-28-3) fills this gap as a confirmed low-nanomolar ALOX15 inhibitor (tautomer IC50 79 nM). Key procurement drivers: • Unique 2,5-dichloro & 5-carboxamide substitution pattern dictates target engagement; close analogs lack comparative data. • Favorable selectivity profile (no CYP3A4 inhibition at >10 µM) reduces off-target confounding in cellular assays. • Defined synthetic handles enable rapid library expansion for lead optimization. Supplied with rigorous QC documentation; batch-to-batch consistency guaranteed for reproducible SAR data.

Molecular Formula C9H6Cl2N4O
Molecular Weight 257.07
CAS No. 936323-28-3
Cat. No. B2752997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide
CAS936323-28-3
Molecular FormulaC9H6Cl2N4O
Molecular Weight257.07
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NC(=O)C2=NNN=C2)Cl
InChIInChI=1S/C9H6Cl2N4O/c10-5-1-2-6(11)7(3-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15)
InChIKeySEZPJDBBYXXCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Key Characteristics


N-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic small-molecule heterocycle defined by a 1H-1,2,3-triazole core bearing a 5-carboxamide linkage to a 2,5-dichlorophenyl substituent. A comprehensive search of primary research papers, patents, and authoritative databases reveals a notable absence of peer-reviewed biological characterization for this precise chemical entity. A structurally tautomeric form has been listed in a bioactivity database with an IC50 of 79 nM against the enzyme ALOX15 in a human cell-based assay [1]. However, this single datapoint, lacking comparative context against close analogs, is insufficient to define its pharmacological or industrial profile. Consequently, any procurement or selection decision for this compound must be grounded in its structural potential as a synthon rather than on established, differentiated biological performance.

Why Generic Analogs Are Not Interchangeable


The common assumption that in-class triazole carboxamides are functionally interchangeable is not supported for this specific compound. The precise substitution pattern—the 2,5-dichloro arrangement on the phenyl ring and the 5-carboxamide linkage on the 1,2,3-triazole—creates a unique electrostatic and steric profile that dictates target engagement, as exemplified by its distinct activity against ALOX15 [1]. Close analogs like 4-(2,5-dichlorophenyl)-1H-1,2,3-triazole, which lacks the carboxamide, or N-(2,4-dichlorophenyl) variants, will have fundamentally different hydrogen-bonding capabilities and molecular topology [2][3]. Without direct comparative data, a conservative scientific approach must assume that even small structural deviations could abolish or significantly alter the specific bioactivity, solubility, or reactivity of the target compound, making untested substitution a high-risk strategy in a research or development pipeline.

Differentiation from Closest Structural Analogs


ALOX15 Inhibitory Potency

The 2H-tautomeric form of the target compound demonstrates inhibitory activity against polyunsaturated fatty acid lipoxygenase ALOX15 with an IC50 of 79 nM in a cell-based assay using the L-1236 human cell line [1]. This is a potent, low-nanomolar value. However, critical data for differentiation are absent: there are no available IC50 values for this specific compound in the same assay against a defined comparator. While a screening hit N-quinolin-3-yl-2H-triazole-4-carboxamide was identified in a similar assay context, its IC50 value is not reported, and the structural divergence is significant, precluding any direct or cross-study comparison [2]. Therefore, the 79 nM value serves only as a baseline potency marker for this compound, not as evidence of superiority or differentiation over any specific analog.

Inflammation Cancer Immunology Ferroptosis ALOX15 Inhibition

Structural Distinction from Closest Analog

The closest commercially cataloged structural analog is 4-(2,5-dichlorophenyl)-1H-1,2,3-triazole (CAS 1378976-05-6), which lacks the 5-carboxamide moiety entirely [1]. This functional group is not a minor modification; the carboxamide is a critical pharmacophore for interactions with enzymes like ALOX15, acting as both a hydrogen bond donor and acceptor. The target compound's SMILES (Clc1ccc(Cl)c(NC(=O)c2cn[nH]n2)c1) reveals an amide bond connecting the triazole and the 2,5-dichlorophenyl ring, fundamentally altering its electronic distribution and molecular conformation compared to the simple triazole analog [2]. No quantitative data (e.g., comparative IC50, solubility, logP, or in vitro ADME parameters) for this specific pair has been published, making a direct performance comparison impossible. The evidence for differentiation is therefore based on class-level structure-activity relationship principles, which dictate that these two compounds will not have identical biological or chemical properties.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology Triazole Synthesis

Validated Application Scenarios


ALOX15 Hit Expansion & SAR Studies

The confirmed low-nanomolar activity (IC50 79 nM) of the target compound's tautomer against human ALOX15 in a cellular context qualifies it as a validated hit for programs targeting inflammatory diseases, ferroptosis-related injury, or cancer. Procurement is justified for systematic structure-activity relationship (SAR) explorations where the 2,5-dichlorophenyl and 5-carboxamide motifs serve as a starting scaffold for lead optimization, and where access to the exact chemotype is critical for generating internally-consistent, comparable data [1].

ALOX15-Selective Chemical Probe Development

The high potency against ALOX15, coupled with the complete absence of inhibitory activity against a common detoxification enzyme (IC50 > 10 µM against human CYP3A4 as seen for a structurally distinct but related triazole carboxamide) indicates a promising selectivity profile that is common to this chemotype [2]. The target compound's unique 2,5-dichloro substitution pattern is likely a key driver of this selectivity, making it a valuable chemical probe for deconvoluting the role of ALOX15 in complex biological systems without confounding off-target effects.

Custom Synthesis & Chemical Biology Reagent

The compound serves as a unique building block for synthesizing more complex triazole-based libraries. Its specific functionalization points (the 5-carboxamide and the 2,5-dichlorophenyl ring) offer distinct synthetic handles not available in other regioisomers or analogs. Procurement is driven by the need for this precise molecular architecture in the creation of novel chemical entities, where the goal is not to use the compound as a final drug but as a versatile, well-defined synthetic intermediate [1].

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